
tert-Butyl 3-(3-methoxyphenyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(3-Metoxifenil)pirrolidina-1-carboxilato de terc-butilo es un compuesto químico que pertenece a la clase de derivados de la pirrolidina. Este compuesto se caracteriza por la presencia de un grupo éster de terc-butilo, un grupo metoxifenilo y un anillo de pirrolidina. Se utiliza comúnmente como bloque de construcción en la síntesis orgánica y tiene diversas aplicaciones en la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-(3-Metoxifenil)pirrolidina-1-carboxilato de terc-butilo típicamente implica la reacción del 3-hidroxipirrolidina-1-carboxilato de terc-butilo con yoduro de metilo en presencia de una base como el hidruro de sodio. La reacción se lleva a cabo en un solvente como el tetrahidrofurano (THF) a bajas temperaturas (0°C) y luego se agita a temperatura ambiente durante varias horas.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. el enfoque general implica la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente, con optimización para el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-(3-Metoxifenil)pirrolidina-1-carboxilato de terc-butilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: El grupo metoxilo se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el periodinano de Dess-Martin y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar reactivos como los haluros o los compuestos organometálicos para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El 3-(3-Metoxifenil)pirrolidina-1-carboxilato de terc-butilo se utiliza en diversas aplicaciones de investigación científica, que incluyen:
Química: Como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: En el estudio de las interacciones enzimáticas y como posible ligando para estudios de unión a receptores.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la síntesis de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 3-(3-Metoxifenil)pirrolidina-1-carboxilato de terc-butilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de pirrolidina y el grupo metoxifenilo juegan un papel crucial en la unión a estos objetivos, influyendo en su actividad y conduciendo a diversos efectos biológicos. Las vías exactas y los objetivos moleculares pueden variar según la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
- 3-(2-Metoxí-5-metilpiridin-3-il)pirrolidina-1-carboxilato de terc-butilo
- 3-Oxoazetidina-1-carboxilato de terc-butilo
- Clorhidrato de 3-fenil-L-alaninato de terc-butilo
Singularidad
El 3-(3-Metoxifenil)pirrolidina-1-carboxilato de terc-butilo es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C16H23NO3 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
tert-butyl 3-(3-methoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-9-8-13(11-17)12-6-5-7-14(10-12)19-4/h5-7,10,13H,8-9,11H2,1-4H3 |
Clave InChI |
UHOPCZAWPLHJOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


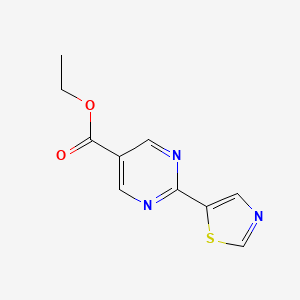
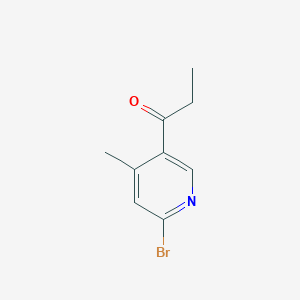
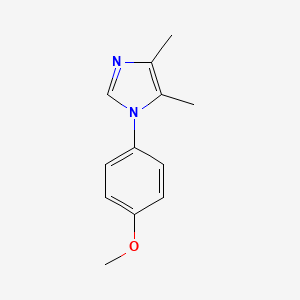
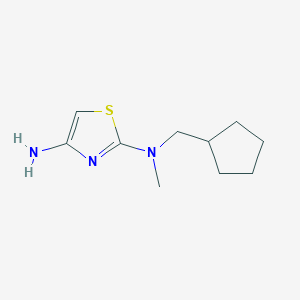

![2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11793962.png)
![2-amino-N-cyclopropyl-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide](/img/structure/B11793964.png)


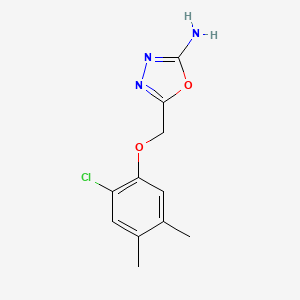
![1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11793983.png)



